![molecular formula C22H28N4O2 B2666141 4-methoxy-2-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide CAS No. 2034258-56-3](/img/structure/B2666141.png)
4-methoxy-2-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide
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Overview
Description
The compound “4-methoxy-2-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide” is a complex organic molecule. It contains a benzamide moiety, a piperidine ring, and a tetrahydroquinazoline ring. The presence of these functional groups suggests that this compound could have interesting biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the piperidine and tetrahydroquinazoline rings, as well as the introduction of the methoxy and methyl groups. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains several different types of chemical bonds and functional groups, including aromatic rings, amide bonds, and ether linkages . These structural features could influence its physical and chemical properties, as well as its potential biological activities.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and amide bond could contribute to its stability, while the ether linkage could influence its solubility .Scientific Research Applications
Synthesis and Biological Activity
Researchers have synthesized novel derivatives, exploring their biological activities. For instance, compounds with similar structures have been evaluated for their anti-inflammatory and analgesic properties, demonstrating significant COX-2 inhibitory activity, comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These compounds show promise as therapeutic agents due to their analgesic and anti-inflammatory effects.
Antimicrobial Properties
Some derivatives have been studied for their antimicrobial activities, revealing good to moderate effectiveness against test microorganisms. This research indicates potential applications in developing new antimicrobial agents, contributing to the fight against resistant strains of bacteria and fungi (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Chemical Synthesis and Modification
The chemical synthesis of this compound and its derivatives enables the exploration of structural modifications to enhance biological activities or to create novel materials. For example, the synthesis of heterocyclic compounds from this chemical backbone has led to the development of compounds with potential antihypertensive properties, highlighting the versatility of this chemical structure in drug development (Obase, Takai, Teranishi, & Nakamizo, 1983).
Exploration of Receptor Binding
The study of derivatives has also contributed to understanding receptor binding mechanisms, providing insights into the development of PET radiotracers for tumor diagnosis. This research emphasizes the potential of these compounds in medical imaging, aiding in the early detection and treatment of cancers (Abate, Ferorelli, Contino, Marottoli, Colabufo, Perrone, & Berardi, 2011).
Fluorescent Ligands for Receptor Studies
The synthesis of environment-sensitive fluorescent ligands based on this compound structure offers tools for visualizing receptor locations and densities in biological systems. These ligands combine high receptor affinity with fluorescence properties, enabling the study of receptor expression in various cell types and tissues (Lacivita, Leopoldo, Masotti, Inglese, Berardi, Perrone, Ganguly, Jafurulla, & Chattopadhyay, 2009).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-methoxy-2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-15-13-17(28-2)7-8-18(15)22(27)25-16-9-11-26(12-10-16)21-19-5-3-4-6-20(19)23-14-24-21/h7-8,13-14,16H,3-6,9-12H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBWXCAAKUMCFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide |
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